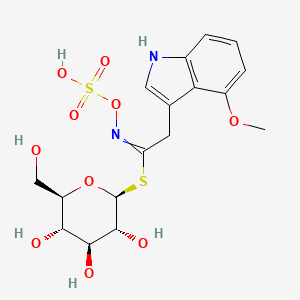

4-Methoxyglucobrassicin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methoxyglucobrassicin is a natural product found in Arabidopsis thaliana, Capparis spinosa, and Apis cerana with data available.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactions

4-Methoxyglucobrassicin is classified as an indole glucosinolate. Its chemical structure allows it to undergo various reactions, primarily hydrolysis, catalyzed by the enzyme myrosinase. This process converts it into bioactive isothiocyanates, which are responsible for many of its biological activities. The hydrolysis products include indole-3-acetonitrile and indol-3-ylmethyl isothiocyanate, both of which exhibit significant biological effects.

Key Chemical Reactions

- Hydrolysis : Catalyzed by myrosinase, leading to the formation of unstable aglucones.

- Oxidation : Involves various oxidizing agents under mild conditions.

| Reaction Type | Description |

|---|---|

| Hydrolysis | Converts glucosinolates into bioactive compounds |

| Oxidation | Alters structure for enhanced biological activity |

Plant Defense Mechanisms

This compound plays a crucial role in plant defense against herbivores and pathogens. It contributes to the plant's response to abiotic stressors such as drought and salinity by enhancing resistance mechanisms.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits antimicrobial and antifungal activities. Its hydrolysis products have shown efficacy against various pathogens, making it a potential natural pesticide.

Cancer Research

Numerous studies have highlighted the potential anticancer properties of this compound. It has been demonstrated to inhibit cell viability in several cancer cell lines and reduce tumor growth in animal models.

- Case Study : In vitro studies revealed that this compound significantly reduced the viability of human bladder cancer cells, with IC50 values indicating potent anti-cancer properties. In vivo experiments showed a notable reduction in tumor size in xenografted mouse models following administration of this compound.

Health Benefits

Research suggests that glucosinolates like this compound may have protective effects against certain cancers due to their ability to modulate metabolic pathways involved in carcinogenesis.

Agriculture

In the agricultural sector, this compound is of interest for its role in enhancing plant resistance to pests and environmental stressors. Its application could lead to more sustainable farming practices by reducing reliance on synthetic pesticides.

Biochemical Pathways

The biosynthesis of this compound involves several enzymatic steps starting from the amino acid tryptophan. Key enzymes include:

- CYP79B2

- CYP79B3

- CYP81F2

These enzymes facilitate the transformation processes necessary for glucosinolate formation.

Summary of Research Findings

Recent studies have provided insights into the variability of glucosinolate content within different Brassica species, emphasizing the influence of genetic and environmental factors on their biosynthesis. For instance, a study highlighted that this compound was among the most highly expressed glucosinolates in diverse Chinese cabbage accessions, with significant variability observed across different growing conditions .

Eigenschaften

Molekularformel |

C17H22N2O10S2 |

|---|---|

Molekulargewicht |

478.5 g/mol |

IUPAC-Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-methoxy-1H-indol-3-yl)-N-sulfooxyethanimidothioate |

InChI |

InChI=1S/C17H22N2O10S2/c1-27-10-4-2-3-9-13(10)8(6-18-9)5-12(19-29-31(24,25)26)30-17-16(23)15(22)14(21)11(7-20)28-17/h2-4,6,11,14-18,20-23H,5,7H2,1H3,(H,24,25,26)/t11-,14-,15+,16-,17+/m1/s1 |

InChI-Schlüssel |

IIAGSABLXRZUSE-UFRBAHOGSA-N |

SMILES |

COC1=CC=CC2=C1C(=CN2)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O |

Isomerische SMILES |

COC1=CC=CC2=C1C(=CN2)CC(=NOS(=O)(=O)O)S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Kanonische SMILES |

COC1=CC=CC2=C1C(=CN2)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O |

Synonyme |

4-methoxyglucobrassicin methoxyglucobrassicin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.